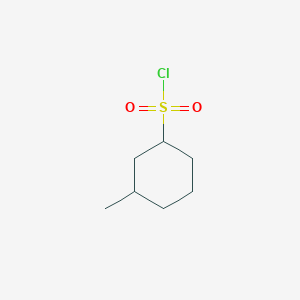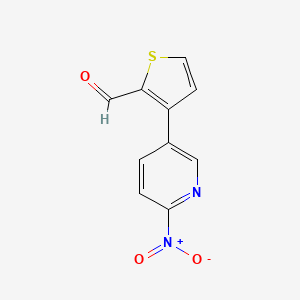![molecular formula C7H8N2O B13211966 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde](/img/structure/B13211966.png)
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde is a heterocyclic compound with the molecular formula C7H8N2O. It is part of the pyrrolo[1,2-a]imidazole family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde typically involves the Marckwald reaction, starting from readily available aminocarbonyl compounds. This two-step procedure affords the product in high yield and can be used for the preparation of bulk quantities . The reaction conditions often involve the use of solid alumina and room temperature for the initial cross-coupling, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aldehyde group, using reagents like Grignard reagents or organolithium compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized derivatives
Mechanism of Action
The mechanism of action of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-carbaldehyde: Another derivative with similar structural features but different functional groups.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride: A related compound with a carboxylic acid group instead of an aldehyde.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid: Another derivative with a carboxylic acid group at a different position.
Uniqueness
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde is unique due to its specific aldehyde functional group, which allows for a variety of chemical modifications and reactions. This makes it a versatile compound in synthetic chemistry and a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-7-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c10-5-6-1-3-9-4-2-8-7(6)9/h2,4-6H,1,3H2 |
InChI Key |
YXYKQJNZVOWALQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



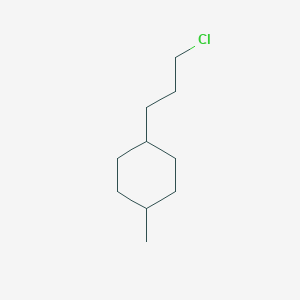
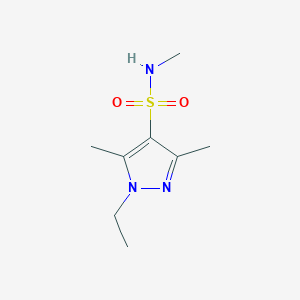
![3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211908.png)
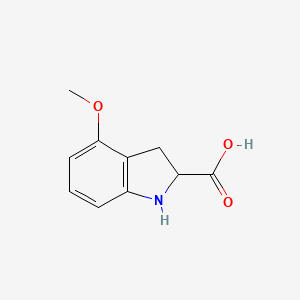
![1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13211915.png)
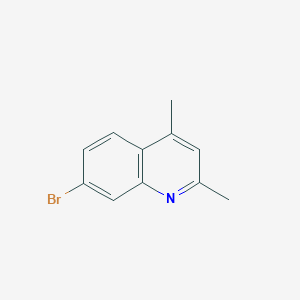
![1-[(tert-Butoxy)carbonyl]-4-nitro-1H-indole-2-carboxylic acid](/img/structure/B13211924.png)
![1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B13211928.png)
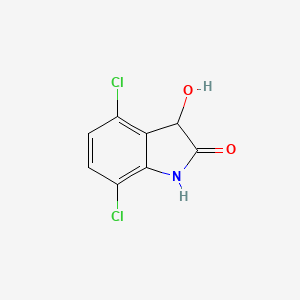
![4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B13211930.png)
![2-[3-(Aminooxy)azetidin-3-yl]acetic acid](/img/structure/B13211948.png)
